Prizidilol

Vue d'ensemble

Description

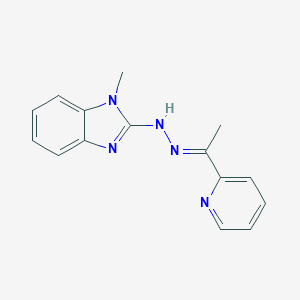

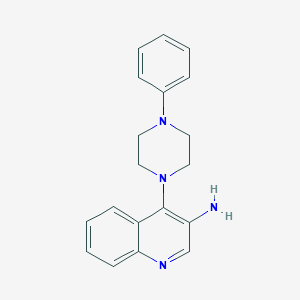

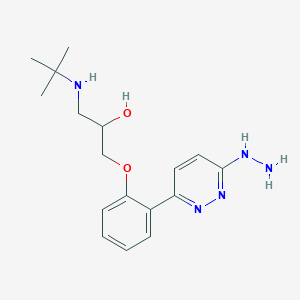

Prizidilol, also known as SKF 92657, is an arylpyridazinylhydrazine derivative. It was patented by Smith Kline and French Laboratories Ltd. as an antihypertensive agent .

Synthesis Analysis

This compound is metabolized by hepatic enzymes, specifically by cytochrome P-450 in liver microsomes . It binds to two distinct sites on cytochrome P-450. At low concentrations, it binds to the type I site (active site) of the enzyme. At higher concentrations, it binds to the type II site of hepatic microsomal cytochrome P-450 .Molecular Structure Analysis

The molecular formula of this compound is C17H25N5O2. It has a molecular weight of 331.4127 .Chemical Reactions Analysis

This compound has been studied for its interaction with metal ions. It does not form complexes with Ca(II), Mg(II), and Mn(II), but it does form complexes with Zn(II), Cu(II) and Fe(II)/Fe(III). It reacts with Fe(II) to form a brightly colored tetrazene complex .Physical and Chemical Properties Analysis

The coordination chemistry of this compound is similar to that of 1-hydrazinophthalazine. Both kinds of ligand react with Fe(II) to form a brightly colored tetrazene complex .Applications De Recherche Scientifique

Antihypertensive Properties

Prizidilol, known for its combined precapillary vasodilator and non-selective beta-adrenoceptor-blocking actions, has been a subject of interest in treating primary hypertension. Studies have demonstrated its efficacy in reducing blood pressure in patients with essential hypertension. It has shown significant decreases in both supine and standing blood pressure when administered in incremental doses. The antihypertensive effect appears to coincide with the peak plasma concentration of this compound, indicating a correlation between its concentration in plasma and its efficacy in blood pressure reduction. This relationship has been confirmed through the development of specific assays for measuring this compound plasma concentrations (Karlberg, Larsson, & Öhman, 1981) (Karlberg, Larsson, & Ohman, 1981).

Hemodynamic Effects

Research has also focused on understanding this compound's hemodynamic effects. Long-term studies have indicated that this compound can induce a substantial fall in blood pressure without significantly altering cardiac output, heart rate, or body fluid volumes. The reduction in blood pressure has been attributed to a marked reduction in total peripheral resistance. These findings suggest a favorable hemodynamic profile of this compound both at rest and during physical exertion (Lund-johansen & Omvik, 1982).

Impact on Renal Function

The impact of this compound on renal function has been another area of exploration. Acute administration of this compound has been observed to increase effective renal plasma flow while decreasing glomerular filtration rate, filtration fraction, and sodium and potassium clearances. These effects suggest that this compound's acute impact on blood pressure and renal function is more pronounced in hypertensive than in normotensive subjects, highlighting its potential in managing hypertension-related renal concerns (Boehringer et al., 1983).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONODUKOFNSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866727 | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59010-44-5 | |

| Record name | Prizidilol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIZIDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

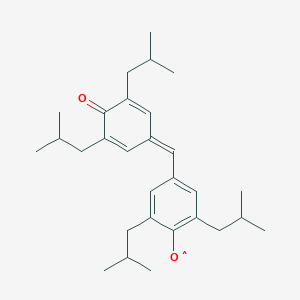

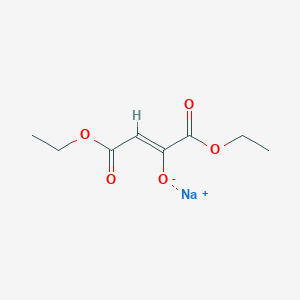

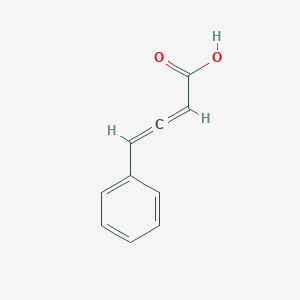

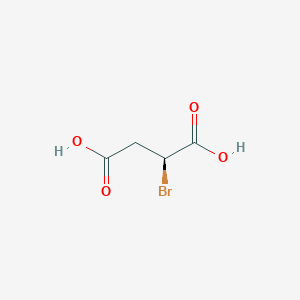

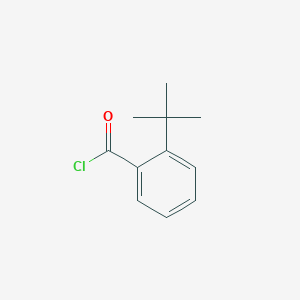

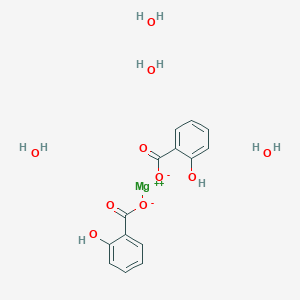

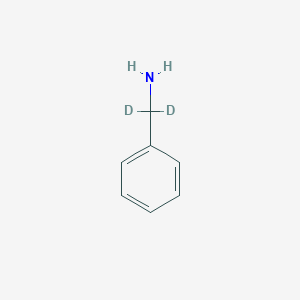

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

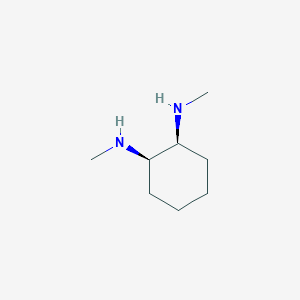

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.